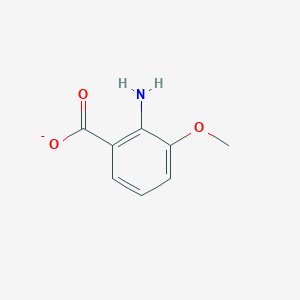

3-Methoxyanthranilate

Beschreibung

Historical Context and Initial Discoveries

The transformation of 3-hydroxyanthranilic acid to 3-Methoxyanthranilate through a methylation reaction is a key step. nih.gov This reaction is catalyzed by methyltransferases, enzymes found in both bacteria and humans. nih.gov The study of such enzymatic processes has been a cornerstone of biochemistry for decades, suggesting that the discovery of this compound occurred within the broader context of elucidating metabolic pathways.

Chemical Significance in Aromatic Compound Research

Aromatic compounds, characterized by their stable, cyclic, and planar structures with delocalized pi-electron systems, are fundamental to organic chemistry and biochemistry. units.it this compound, as a substituted benzene (B151609) derivative, serves as a valuable model and building block in the study and synthesis of more complex aromatic structures.

Its chemical structure, featuring an amino group, a methoxy (B1213986) group, and a carboxylic acid function on a benzene ring, provides multiple reactive sites for chemical modification. nih.gov This makes it a versatile precursor in organic synthesis. For instance, it can be used in the production of various cinnamoyl, dihydrocinnamoyl, and benzoyl anthranilates through microbial biosynthesis, highlighting its role in generating novel compounds with potential biological activities. plos.org The study of how substituents like the methoxy and amino groups influence the reactivity and properties of the aromatic ring is a central theme in physical organic chemistry, and this compound provides a platform for such investigations.

The oxidation of aromatic compounds in the atmosphere is a significant area of environmental chemistry research. copernicus.org While not directly studied in the provided results, the reactivity of compounds like this compound can inform our understanding of how substituted aromatics contribute to the formation of secondary organic aerosols.

Overview of Current Research Avenues

Contemporary research on this compound is multifaceted, spanning microbiology, metabolic studies, and biotechnology.

A significant area of investigation is its role in microbial metabolism. It has been identified as a metabolite in various microorganisms and its presence can be influenced by factors such as the composition of the gut microbiota. nih.govjmb.or.kr For example, research on the gut microbiome in the context of diseases like ulcerative colitis and HIV has explored the role of microbial-mammalian co-metabolism in producing metabolites like this compound from dietary tryptophan. nih.gov

In the field of biotechnology and synthetic biology, this compound and its derivatives are being explored for the production of valuable chemicals. Engineered strains of Escherichia coli and yeast have been used to synthesize various anthranilate derivatives, demonstrating the potential for sustainable, bio-based production methods. plos.orgjmb.or.kr These efforts often involve the heterologous expression of genes from plants and other organisms to create novel metabolic pathways.

Furthermore, this compound is being investigated in the context of human health and disease. Metabolomic studies, which involve the comprehensive analysis of metabolites in biological samples, have included this compound in their analyses. nih.govresearchgate.net Although sometimes detected at low levels, its presence in bodily fluids is being correlated with various physiological and pathological states, suggesting its potential as a biomarker. nih.govru.nl

Interactive Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-amino-3-methoxybenzoate | nih.gov |

| Molecular Formula | C8H8NO3- | nih.gov |

| Molecular Weight | 166.15 g/mol | nih.gov |

| InChIKey | SXOPCLUOUFQBJV-UHFFFAOYSA-M | nih.gov |

| Canonical SMILES | COC1=CC=CC(=C1N)C(=O)[O-] | nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C8H8NO3- |

|---|---|

Molekulargewicht |

166.15 g/mol |

IUPAC-Name |

2-amino-3-methoxybenzoate |

InChI |

InChI=1S/C8H9NO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,9H2,1H3,(H,10,11)/p-1 |

InChI-Schlüssel |

SXOPCLUOUFQBJV-UHFFFAOYSA-M |

SMILES |

COC1=CC=CC(=C1N)C(=O)[O-] |

Kanonische SMILES |

COC1=CC=CC(=C1N)C(=O)[O-] |

Herkunft des Produkts |

United States |

Natural Occurrence and Biological Context

Identification in Biological Sources

Methyl 3-methoxyanthranilate has been identified in the seeds of Nigella damascena L., commonly known as love-in-a-mist. researchgate.netshaman-australis.com Specifically, it was isolated from the seeds of the 'Moody Blues' cultivar grown in Japan. researchgate.net While the seeds of Nigella damascena are known to contain various alkaloids, methyl this compound is noted as a related isolated alkaloid alongside damascenine (B1214179) and 2-(dimethylamino)-3-methoxy-benzoic acid. researchgate.net

Research comparing wild and commercial seeds of Nigella damascena also detected methyl 2-amino-3-methoxy benzoate, which is an alternative name for methyl this compound, for the first time in this species. researchgate.net

The essential oils derived from the seeds of Nigella damascena have been reported to contain methyl anthranilate derivatives. researchgate.net The composition of these essential oils, including the presence of anthranilates, is significantly influenced by the isolation method used. researchgate.net Volatile organic compounds (VOCs) isolated from the seeds of Nigella damascena have also been shown to contain these derivatives. researchgate.net

The sweet scent characteristic of Nigella damascena seeds is attributed to the presence of various esters, including methyl anthranilate. researchgate.net

Presence in Plant Species (e.g., Nigella damascena L.)

Isolation Methodologies from Natural Matrices

The isolation of volatile compounds, including anthranilates, from Nigella damascena seeds is highly dependent on the technique employed. researchgate.net Different methods yield varying qualitative and quantitative compositions of the essential oil. researchgate.net

Commonly used techniques for the isolation of volatiles from Nigella damascena seeds include:

Hydrodistillation (HD): This method has been used to extract essential oils, with the major components often being sesquiterpene hydrocarbons. researchgate.net

Simultaneous Hydrodistillation-Extraction (SDE): This technique has also been applied to isolate volatile constituents. researchgate.net

Soxhlet Extraction: This method, followed by hydrodistillation, results in a volatile oil with a different composition compared to direct hydrodistillation, and notably contains methyl anthranilate derivatives. researchgate.net

Headspace Solid-Phase Microextraction (HS-SPME): This technique is used for the analysis of volatile organic compounds from the seeds. researchgate.net

The yield of essential oil has been shown to vary significantly with the isolation method. For instance, SDE and hydrodistillation of a Soxhlet extract yielded a higher amount of volatile oil compared to direct hydrodistillation. researchgate.net

Table 1: Compounds Identified in Nigella damascena L.

| Compound Name | Class | Source/Cultivar |

| Methyl this compound | Alkaloid | Seeds ('Moody Blues' cultivar) researchgate.net |

| Damascenine | Alkaloid | Seeds researchgate.net |

| 2-(dimethylamino)-3-methoxy-benzoic acid | Alkaloid | Seeds ('Moody Blues' cultivar) researchgate.net |

| β-Elemene | Sesquiterpene | Essential Oil researchgate.net |

| β-Selinene | Sesquiterpene | Essential Oil researchgate.net |

| α-Selinene | Sesquiterpene | Essential Oil researchgate.net |

| Methyl anthranilate | Ester | Volatile Organic Compounds researchgate.net |

Biosynthetic Pathways and Metabolic Interconnections

Role in Tryptophan Metabolism and Kynurenine (B1673888) Pathway

The primary route for the degradation of tryptophan in mammals is the kynurenine pathway, which is responsible for processing approximately 95% of all tryptophan catabolism. wikipedia.org This complex pathway generates several neuroactive and immunomodulatory metabolites and is the central context for the biosynthesis of 3-methoxyanthranilate. wikipedia.orgwikipathways.orgnih.govwikipathways.orggenome.jpelifesciences.org The pathway begins with the conversion of tryptophan to N-formylkynurenine by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). nih.govelifesciences.org

Within the kynurenine pathway, the direct precursor to this compound is 3-hydroxyanthranilic acid (3-HAA). nih.gov 3-Hydroxyanthranilic acid itself is an important intermediate in tryptophan metabolism. wikipedia.org It is produced from the enzymatic action of kynureninase on L-3-hydroxykynurenine. This reaction cleaves L-3-hydroxykynurenine to yield 3-hydroxyanthranilic acid and L-alanine. encyclopedia.pub The formation of 3-HAA is a critical branch point, as it can be further metabolized toward the synthesis of quinolinic acid, a neurotoxin and precursor to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), or it can be methylated. ebi.ac.ukgenecards.orgnih.gov

The conversion of 3-hydroxyanthranilic acid to this compound is achieved through an O-methylation reaction. This biochemical transformation is catalyzed by a class of enzymes known as methyltransferases. nih.gov Specifically, an O-methyltransferase facilitates the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the hydroxyl group at the C3 position of the 3-hydroxyanthranilic acid ring. kegg.jp This reaction yields this compound and S-adenosyl-L-homocysteine.

Research has demonstrated this enzymatic activity in various biological systems. For instance, incubating 3-hydroxyanthranilic acid with a supernatant fraction from male rat liver resulted in the production of this compound. nih.gov Furthermore, this transformation is known to be carried out by a wide range of both bacterial and human methyltransferases. nih.gov While a distinct methyltransferase in Streptomyces antibioticus acts on 3-HAA, it performs C-methylation to produce 4-methyl-3-hydroxyanthranilic acid for actinomycin (B1170597) synthesis, a different transformation from the O-methylation that forms this compound. osti.govexpasy.org

| Precursor | Enzyme Class | Methyl Donor | Product |

| 3-Hydroxyanthranilic Acid | O-Methyltransferase | S-Adenosyl-L-methionine | This compound |

The metabolic flux through the kynurenine pathway, and consequently the amount of 3-hydroxyanthranilic acid available for methylation, is tightly regulated. The initial and rate-limiting steps are catalyzed by the enzymes IDO and TDO. elifesciences.orgnih.gov The expression and activity of IDO are particularly sensitive to inflammatory stimuli, such as the cytokine interferon-gamma (IFN-γ), which is often produced during an immune response. nih.govelifesciences.org Upregulation of IDO significantly increases the catabolism of tryptophan, leading to a greater flux of metabolites through the kynurenine pathway. nih.gov This increased production of downstream intermediates, including 3-hydroxykynurenine and its product 3-hydroxyanthranilic acid, enhances the substrate pool available for the synthesis of this compound. Therefore, inflammatory conditions can indirectly promote the production of this methylated compound. nih.gov

Enzymatic Methylation and Related Transformations

Microbial Biosynthesis and Engineered Pathways

Microorganisms, particularly those in the gut microbiome, play a role in tryptophan metabolism and can produce this compound. nih.govnih.govjmb.or.kr Studies have shown that gut bacteria possess the methyltransferase enzymes necessary to convert 3-hydroxyanthranilate, which can be of host or microbial origin, into this compound. nih.gov

Beyond its natural occurrence, this compound and its biosynthetic pathway have been subjects of metabolic engineering. In one study, the yeast Saccharomyces cerevisiae was engineered with enzymes capable of conjugating various molecules to an anthranilate core. plos.orgresearchgate.net When this engineered yeast strain was supplied with this compound as a precursor, it successfully produced novel p-coumaroyl anthranilates, demonstrating the utility of this compound as a substrate in engineered microbial systems. plos.org Similarly, genetically altered Escherichia coli have been used to accommodate substituted anthranilates, including this compound, for the fermentative production of corresponding substituted indoles. google.com In fungi, a pathway for producing the related compound 5-methoxyanthranilate involves the pre-NRPS (non-ribosomal peptide synthetase) tailoring of anthranilate by a monooxygenase and a methyltransferase, highlighting a microbial strategy for generating methoxylated anthranilate substrates. acs.org

Plant Biosynthesis and Metabolic Diversification

Evidence for the biosynthesis of this compound exists within the plant kingdom. The compound methyl this compound has been identified as a natural product in the seeds of Nigella damascena (love-in-a-mist), a plant in the Ranunculaceae family. researchgate.netresearchgate.net Its presence suggests that plants possess the complete biosynthetic machinery to produce this metabolite.

Plants are known to utilize anthranilate and its derivatives in a wide array of secondary metabolic pathways. For example, in oats, 3-hydroxyanthranilic acid is a substrate for the enzyme hydroxyanthranilate hydroxycinnamoyltransferase (HHT) in the biosynthesis of avenanthramide phytoalexins, which are defense compounds. nih.govapsnet.org Although this specific pathway involves the conjugation of hydroxyanthranilate rather than its methylation, it confirms the presence and use of the direct precursor in plant secondary metabolism. nih.govapsnet.org The existence of both the precursor and various O-methyltransferases (such as caffeoyl-CoA 3-O-methyltransferase) in plants provides the necessary biochemical toolkit for the synthesis of this compound as part of their metabolic diversification. nih.govapsnet.org

Chemical Synthesis Methodologies

Synthetic Strategies for 3-Methoxyanthranilate

The laboratory preparation of this compound can be achieved through several strategic routes, often starting from readily available precursors.

One common method involves the catalytic hydrogenation of a nitro-substituted precursor. Specifically, methyl 3-methoxy-2-nitro-benzoate can be effectively reduced to methyl this compound. prepchem.combiosynth.com This reaction is typically performed by dissolving the nitro compound in a solvent like toluene (B28343) and subjecting it to hydrogen gas in an autoclave at ambient temperature. prepchem.com This approach is advantageous as it often proceeds under mild conditions.

Another synthetic pathway starts from 3-methoxy-2-nitrobenzaldehyde. lookchem.com This aldehyde serves as a versatile intermediate that can be converted to this compound, highlighting the importance of functional group interconversion in synthetic planning.

Furthermore, the direct electrophilic substitution of anthranilate esters to produce 3-substituted analogs is often challenging as it can lead to a mixture of products, including 3- and 5-substituted isomers, as well as di-substituted byproducts. google.com This lack of regioselectivity has led chemists to favor more controlled, multi-step syntheses where the desired substitution pattern is established early on. For instance, building the molecule from a pre-substituted quinolone derivative and then performing an oxidative ring-opening offers a more predictable route to specific substituted anthranilic acids. google.com

A summary of a key synthetic reaction is presented below:

| Starting Material | Reagent | Product | Conditions |

| Methyl 3-methoxy-2-nitro-benzoate | Hydrogen (H₂) | Methyl this compound | Toluene, Autoclave, Ambient Temperature |

Development of Analogues and Substituted Derivatives

The this compound scaffold is a valuable building block for creating a diverse library of more complex molecules. The development of analogues and substituted derivatives is driven by the need to explore structure-activity relationships for various biological targets. unl.eduuga.edu

Strategies for derivatization often focus on modifying the amine or carboxylate groups or altering the substitution pattern on the aromatic ring. For example, N-substituted anthranilates are important intermediates for synthesizing biologically active compounds like N-arylated 3-hydroxyquinolin-4(1H)-ones. nih.govrsc.org Methodologies such as solid-phase synthesis, Buchwald-Hartwig amination, and reductive amination have been successfully employed to create a wide range of these N-alkylated and N-arylated derivatives with high purity. nih.gov

The 3-methoxy group itself is just one of many possible substitutions on the anthranilate ring. Research into matrix metalloproteinase (MMP) inhibitors has involved the synthesis of a series of 3-substituted anthranilate hydroxamic acids, where the 3-position was varied with groups like methyl, nitro, and trifluoromethyl to probe their effect on inhibitory potency. unl.eduijpsjournal.com The synthesis of these analogues often starts from the corresponding commercially available 3-substituted anthranilic acids. unl.edu

Furthermore, this compound can be used as a substrate in biocatalytic systems to produce novel conjugates. Engineered yeast strains have been shown to accept this compound for the combinatorial biosynthesis of various cinnamoyl and benzoyl anthranilates.

Biotechnological and Chemo-enzymatic Synthetic Approaches

Biotechnological and chemo-enzymatic methods offer powerful and sustainable alternatives to traditional chemical synthesis, leveraging the high selectivity and efficiency of enzymes. nih.govd-nb.infobiorxiv.org

A key biosynthetic route to this compound involves the enzymatic methylation of 3-hydroxyanthranilic acid. This transformation is catalyzed by methyltransferase enzymes, which utilize S-adenosylmethionine (SAM) as a methyl group donor. This reaction has been identified as part of the tryptophan metabolism pathway in gut microbiota.

Engineered microorganisms have emerged as "cell factories" for producing anthranilate derivatives. Escherichia coli strains have been metabolically engineered to synthesize compounds like N-methylanthranilate and methyl N-methylanthranilate. nih.govjmb.or.kr This is achieved by introducing genes encoding enzymes such as N-methyltransferase (NMT) and anthraniloyl-coenzyme A (CoA):methanol acyltransferase (AMAT). nih.govjmb.or.kr By manipulating the host cell's metabolic pathways to increase the supply of precursors like anthranilate and SAM, the production yields of the desired derivatives can be significantly enhanced. nih.gov Similarly, microbes like Rhodococcus jostii are being studied for their ability to catabolize methoxylated aromatic compounds derived from lignin, expanding the enzymatic toolkit for creating such molecules. asm.orgresearchgate.net

Chemo-enzymatic strategies combine the strengths of both chemical and biological catalysis. umich.edu For instance, a chemical synthesis step could be used to generate a key precursor, which is then converted into a complex final product with high stereoselectivity by an enzyme or a whole-cell biocatalyst. mdpi.comacs.org This synergy allows for the creation of molecules that would be difficult to access by either method alone. The use of enzymes like monoamine oxidase (MAO-N) and horseradish peroxidase (HRP) in the synthesis of quinolines and 2-quinolones showcases the potential of biocatalysis in constructing complex heterocyclic systems from aniline-based precursors. acs.org

| Approach | Key Enzyme/Organism | Precursor | Product | Significance |

| Biosynthesis | Methyltransferase | 3-Hydroxyanthranilic Acid | This compound | Natural pathway for formation. |

| Metabolic Engineering | Engineered E. coli | Glucose / Anthranilate | Various Anthranilate Derivatives | Sustainable production from simple feedstocks. nih.govjmb.or.kr |

| Biocatalysis | Engineered Yeast | This compound, Cinnamates | Cinnamoyl 3-methoxyanthranilates | Combinatorial biosynthesis of novel compounds. |

| Chemo-enzymatic | MAO-N, HRP | Aniline derivatives | Quinolines, 2-Quinolones | Efficient synthesis of complex heterocycles. acs.org |

Green Chemistry Principles in Synthesis Design

Green chemistry provides a framework of twelve principles aimed at making chemical processes more environmentally benign and sustainable. ewadirect.com These principles are increasingly being applied to the synthesis of pharmaceuticals and related compounds, including this compound and its derivatives. nih.govispe.orgresearchgate.net

Prevention of Waste : The ideal synthesis has high atom economy, incorporating most of the atoms from the starting materials into the final product. ewadirect.com Comparing different routes to this compound, methods that avoid protective groups and minimize purification steps are preferred. Biotechnological routes, which often proceed in one pot from simple sugars, excel in this regard. jmb.or.kr

Safer Solvents and Auxiliaries : Many traditional organic reactions use hazardous solvents. Green chemistry encourages the use of safer alternatives like water, or even performing reactions under solvent-free conditions. ispe.org While some syntheses of anthranilates use solvents like toluene, prepchem.com biocatalytic reactions are typically run in aqueous media under mild conditions, significantly reducing the environmental impact. mdpi.commdpi.com

Design for Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible to minimize energy requirements. ispe.org The catalytic hydrogenation to produce methyl this compound at ambient temperature is an example of this principle in action. prepchem.com Enzymatic reactions are also highly energy-efficient, as they operate within the narrow temperature and pressure ranges of biological systems. mdpi.com

Use of Catalysis : Catalytic reagents are superior to stoichiometric ones because they are used in small amounts and can carry out a single reaction many times. ispe.org The use of metal catalysts in hydrogenation and the exquisite selectivity of enzymes (biocatalysts) in biotechnological approaches are prime examples. prepchem.commdpi.com Biocatalysis, in particular, offers unparalleled selectivity, often eliminating the need for protecting groups and reducing waste. mdpi.com

Use of Renewable Feedstocks : A key principle is the use of renewable raw materials instead of depleting fossil fuels. ewadirect.com The synthesis of anthranilate derivatives in engineered E. coli starting from glucose exemplifies a shift towards a bio-based economy. jmb.or.kr

By integrating these principles, chemists can design synthetic routes to this compound that are not only efficient but also safer and more sustainable.

Chemical Reactivity and Transformation Mechanisms

Reaction Pathways and Mechanistic Investigations

3-Methoxyanthranilate is recognized as a metabolite in biological systems, particularly within the tryptophan metabolism pathway. genome.jpnih.gov In humans, it is formed from 3-hydroxyanthranilic acid through a methylation reaction catalyzed by a methyltransferase enzyme, with S-adenosyl-L-methionine serving as the methyl group donor. kegg.jp This enzymatic transformation is a key step in the catabolism of tryptophan. kegg.jpelifesciences.org

The detailed reaction is as follows: 3-Hydroxyanthranilic acid + S-Adenosyl-L-methionine <=> this compound + S-Adenosyl-L-homocysteine kegg.jp

This reaction is part of the broader kynurenine (B1673888) pathway, which is the primary route for tryptophan degradation in mammals. elifesciences.org

Table 1: Biological Transformation of this compound Precursor

| Precursor | Enzyme Class | Co-substrate | Product | Metabolic Pathway |

|---|---|---|---|---|

| 3-Hydroxyanthranilic acid | Methyltransferase | S-Adenosyl-L-methionine | This compound | Tryptophan Metabolism |

Derivatization Reactions for Research Applications

In the field of analytical chemistry, particularly in metabolomics, the chemical derivatization of small molecules like this compound is a crucial step for analysis by gas chromatography-mass spectrometry (GC-MS). nih.govjfda-online.com Derivatization modifies the analyte to increase its volatility and thermal stability, which are prerequisites for GC analysis. researchgate.netsigmaaldrich.com

Common derivatization techniques applicable to the functional groups in this compound (amine and carboxylate) include:

Silylation: This process replaces the active hydrogen atoms in the amine and carboxylic acid groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. nih.gov

Acylation: This involves treating the analyte with an acylating agent, such as acetic anhydride (B1165640) or a fluorinated anhydride, to form amide and ester derivatives. researchgate.netmdpi.com This method is effective for protecting both hydroxyl and amine groups. mdpi.com

Alkylation (Esterification): This reaction converts the carboxylic acid group into an ester, which increases volatility.

These derivatization reactions are essential for preventing chemical reactions between highly reactive analytes during analysis, thereby allowing for accurate quantification. mdpi.com The choice of derivatization agent and reaction conditions must be optimized for each specific analyte to ensure efficient and stable derivative formation. nih.gov

Table 2: Common Derivatization Reactions for this compound Analysis

| Reaction Type | Target Functional Group | Common Reagents | Purpose in Analysis |

|---|---|---|---|

| Silylation | -NH2, -COOH | MSTFA, MTBSTFA | Increase volatility and thermal stability for GC-MS |

| Acylation | -NH2 | Acetic Anhydride, Fluorinated Anhydrides | Protect reactive groups, improve chromatographic properties |

| Alkylation/Esterification | -COOH | Alkyl Halides, Diazomethane | Increase volatility |

Photochemical Reactivity Profiles

Photochemistry involves chemical reactions initiated by the absorption of light. irispublishers.comresearchgate.net While specific photochemical studies on this compound are not extensively documented in the reviewed literature, the behavior of the closely related compound, methyl anthranilate (MA), provides significant insights. Studies on MA show that it undergoes direct photolysis under UVC and UVB irradiation. mdpi.comnih.govproquest.com This photodegradation can be accelerated by the presence of hydrogen peroxide (H₂O₂), which acts as a source of hydroxyl radicals (·OH) under photochemical conditions. mdpi.comnih.gov

The general principles of photochemistry suggest that upon absorbing light, a molecule is promoted to an electronic excited state. irispublishers.com This excited molecule can then undergo various processes, including reaction, energy transfer, or emission of light (fluorescence or phosphorescence). researchgate.net For aromatic compounds like anthranilates, π→π* electronic transitions are common. The presence of substituents like the amino and methoxy (B1213986) groups can influence the energy levels and reactivity of these excited states. Given the structural similarities, it is plausible that this compound would exhibit photochemical reactivity, potentially leading to degradation or transformation upon exposure to UV light. However, without direct experimental data, its specific photochemical profile remains an area for further investigation.

Interactions with Inorganic Species and Metal Ions

The structure of this compound, containing both an amino group (-NH₂) and a carboxylate group (-COO⁻), makes it a potential ligand for metal ions. nih.govlibretexts.org These functional groups can act as Lewis bases, donating lone pairs of electrons to a metal center to form coordination complexes. libretexts.org Transition metals, in particular, readily form complexes with such organic ligands. rsc.org

An in vitro study investigated the interaction between this compound and copper(II) ions under conditions mimicking biological fluids. nih.gov The results demonstrated that this compound can form complexes with Cu(II). This interaction was found to be significant enough to potentially mobilize copper ions, especially under inflammatory conditions. nih.gov The study also explored the formation of ternary complexes involving copper(II), histidine (a primary copper ligand in blood plasma), and this compound. nih.gov

The ability of a molecule to coordinate with metal ions depends on the number of donor atoms it possesses (its denticity) and the stability of the resulting chelate rings. libretexts.orgepo.org As a bidentate ligand, this compound can form a stable five-membered ring with a metal ion through the nitrogen of the amino group and one of the oxygens of the carboxylate group. The presence of metal ions can significantly influence the biological activity and reactivity of organic molecules. nih.govresearchgate.net For instance, the formation of a metal complex can alter the redox properties of both the ligand and the metal ion. nih.govresearchgate.net

Synthesis and Investigation of 3 Methoxyanthranilate Derivatives and Analogs

Design and Synthetic Routes for Substituted Anthranilates

The synthesis of substituted anthranilates, including derivatives of 3-methoxyanthranilate, employs a range of chemical methods. These routes are designed to be versatile, allowing for the introduction of various functional groups onto the anthranilic acid framework.

One common approach is the palladium-catalyzed Buchwald-Hartwig amination, which facilitates the coupling of aryl halides with amines to form C-N bonds. ekb.eg This reaction has been successfully optimized for the synthesis of N-substituted anthranilates by reacting methyl 2-iodobenzoates with a variety of anilines and other amines. ekb.egnih.gov For instance, the use of an XPhos palladium pre-catalyst with a base like K₃PO₄ has proven effective for this transformation. nih.gov

Multicomponent reactions (MCRs), such as the Ugi four-component reaction (Ugi-4CR), offer an efficient pathway to complex molecules from simple starting materials in a single step. nih.gov Researchers have utilized methyl anthranilate as the amine component in the Ugi-4CR, combined with an isocyanide, an aldehyde (like Boc-glycinal), and a carboxylic acid. nih.gov This strategy, often followed by a deprotection and intramolecular cyclization sequence, allows for the rapid assembly of diverse molecular scaffolds derived from the anthranilate core. nih.gov

Classical methods, including the Ullmann condensation, are also employed. This copper-catalyzed reaction can be used to synthesize N-aryl anthranilic acid derivatives by coupling 2-halogenobenzoic acids with aromatic amines, sometimes enhanced by methodologies like ultrasonic irradiation to improve reaction times and yields. ekb.eg Furthermore, direct synthesis of specific derivatives, such as methyl 3-methoxy-anthranilate, can be achieved through the hydrogenation of a nitro-precursor, like methyl 3-methoxy-2-nitro-benzoate, in an autoclave under hydrogen pressure. prepchem.com

The following table summarizes various synthetic strategies for producing substituted anthranilate derivatives.

| Synthetic Method | Reactants | Products | Key Features |

| Buchwald-Hartwig Amination | Methyl 2-iodobenzoates, Anilines/Amines | N-Aryl/Alkyl methyl anthranilates | Palladium-catalyzed; wide substrate scope. ekb.egnih.gov |

| Ugi Four-Component Reaction | Methyl anthranilate, Isocyanide, Aldehyde, Carboxylic Acid | Complex Ugi adducts | One-pot synthesis for rapid diversification. nih.gov |

| Ullmann Condensation | 2-Halogenobenzoic acids, Aromatic amines | N-Aryl anthranilic acids | Copper-catalyzed; can be accelerated with ultrasound. ekb.eg |

| Hydrogenation | Methyl 3-methoxy-2-nitro-benzoate | Methyl 3-methoxy-anthranilate | Reduction of a nitro group to an amine. prepchem.com |

Substrate Promiscuity of Enzymes in Derivative Formation

Enzymes involved in secondary metabolite biosynthesis often exhibit substrate promiscuity, accepting non-native substrates to generate novel compounds. This characteristic is widely exploited for the production of this compound derivatives.

One key enzyme is the hydroxycinnamoyl/benzoyl-CoA:anthranilate N-hydroxycinnamoyl/benzoyltransferase (HCBT) from Dianthus caryophyllus. plos.orgnih.gov Studies have shown that when HCBT is co-expressed in Saccharomyces cerevisiae (yeast) with an appropriate CoA-ligase, the system can couple various acyl-CoAs to different anthranilate analogs. plos.org In experiments where yeast cultures were fed with p-coumarate and a selection of anthranilate analogs, novel p-coumaroyl anthranilates were produced. Specifically, this compound was successfully used as a substrate by HCBT, leading to the formation of the corresponding p-coumaroyl this compound. plos.orgnih.gov

Similarly, adenylation (A) domains of Nonribosomal Peptide Synthetases (NRPS) are responsible for recognizing and activating specific amino acids. Research on the biosynthesis of fungal alkaloids called circumdatins revealed an NRPS A-domain with notable substrate promiscuity. acs.org This domain was found to recognize and activate both the standard precursor, anthranilate, and its tailored derivative, 5-methoxyanthranilate, for incorporation into the final product. acs.org This demonstrates that NRPS machinery can be flexible enough to accept methoxy-substituted anthranilates.

Another example is Hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT), which has demonstrated the ability to use acceptors other than its native substrate, shikimate. Recombinant HCT has been shown to accept 3-hydroxyanthranilate, among other benzoates, highlighting the inherent flexibility within this class of enzymes. oup.com

The table below lists enzymes and their demonstrated ability to process non-canonical anthranilate substrates.

| Enzyme | Source Organism | Accepted Anthranilate Analogs | Resulting Product Type |

| HCBT | Dianthus caryophyllus | This compound, 3-Methylanthranilate, 3-Chloroanthranilate, 5-Methylanthranilate, 5-Fluoroanthranilate. plos.orgnih.gov | p-Coumaroyl anthranilates |

| NRPS A-Domain (ApbeB) | Aspergillus sp. | Anthranilate, 5-Methoxyanthranilate | Benzodiazepine alkaloids acs.org |

| HCT | Coleus blumei | 3-Hydroxyanthranilate, 3-Aminobenzoate | p-Coumarate ester and amide conjugates oup.com |

| Tryptophan Operon Enzymes | Escherichia coli | This compound, 3,5-Dimethylanthranilate | Substituted indoles google.com |

Structure-Function Relationship Studies

Investigations into the structure-function relationships of anthranilate derivatives provide insight into the molecular interactions governing their formation and recognition. These studies often focus on how substitutions on the anthranilate ring affect binding within an enzyme's active site, without making claims about the molecule's ultimate bioactivity.

One relevant enzyme is anthranilate phosphoribosyltransferase (AnPRT), which is involved in tryptophan biosynthesis. researchgate.net Structural studies of AnPRT have revealed that the binding of the anthranilate substrate is complex, involving multiple potential binding sites along a channel leading to the active site. researchgate.net This multi-modal binding helps explain the observed substrate inhibition at high concentrations of anthranilate. The development of inhibitors that mimic the substrate has shown that molecules can occupy one or more of these sites simultaneously. For example, a bianthranilate-like inhibitor was shown to occupy two of these distinct anthranilate binding sites at the same time. researchgate.net This suggests that the specific substitution pattern on an anthranilate analog, such as a methoxy (B1213986) group at the 3-position, would directly influence which binding modes are preferred within the enzyme's channel, thereby affecting its processing.

In the context of microbial fermentation, the conversion of substituted anthranilates to corresponding substituted indoles has been demonstrated. google.com A screening of various anthranilate analogs, including this compound, showed that they were all accommodated by the enzymatic machinery of a modified E. coli strain, leading to the production of the corresponding substituted indoles. google.com This indicates that the structure of the anthranilate, whether it contains methoxy, methyl, or other groups, is a key determinant for the structure of the final indole (B1671886) product, establishing a direct structure-to-product relationship in this biosynthetic system.

Combinatorial Biosynthesis Strategies for Novel Analogs

Combinatorial biosynthesis leverages the substrate promiscuity of enzymes within engineered microbial hosts to generate large libraries of novel chemical compounds. This strategy is particularly effective for producing diverse anthranilate derivatives.

A prime example involves the use of engineered Saccharomyces cerevisiae to produce a wide array of cinnamoyl, dihydrocinnamoyl, and benzoyl anthranilates. plos.orgnih.gov By co-expressing 4-coumaroyl:CoA ligase (4CL5) from Arabidopsis thaliana and the HCBT enzyme from Dianthus caryophyllus, researchers created a yeast-based production platform. plos.org This system was then utilized in a combinatorial fashion by feeding the cultures with a matrix of different precursor molecules.

In these experiments, the yeast was supplied with a variety of natural and non-natural cinnamates, benzoates, and anthranilates. plos.org The inherent flexibility of both the 4CL5 and HCBT enzymes allowed the system to process these precursors, resulting in the rapid biosynthesis of over 160 different anthranilate derivatives. plos.org For instance, feeding the system with this compound along with p-coumarate led to the production of p-coumaroyl this compound. nih.gov By systematically combining 14 different halogenated cinnamic acids with 10 different anthranilate analogs, 45 novel halogenated cinnamoyl anthranilates were generated from 98 tested combinations. plos.org This approach demonstrates how combinatorial biosynthesis can be used to achieve high chemical diversity within a specific class of molecules, starting from precursors like this compound. plos.orgnih.gov

Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Methods (LC-MS, GC/MS) for Identification and Quantification in Research

Chromatographic techniques coupled with mass spectrometry are powerful tools for the separation, identification, and quantification of 3-methoxyanthranilate in complex biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique in metabolomics for analyzing compounds like this compound. researchgate.net This method combines the separation capabilities of liquid chromatography with the sensitive detection and identification power of mass spectrometry. researchgate.net In targeted metabolomic analyses, LC-MS is used to measure the levels of specific metabolites. For instance, in studies of tryptophan metabolism, a multiple reaction monitoring transition of 168.1 -> 150.0 has been used to detect this compound. nih.gov However, in some studies, its concentration was below the limit of detection in a significant portion of samples. nih.govru.nl The technique is broadly applied in various research areas, such as identifying metabolic changes in flavivirus-infected mice and investigating potential biomarkers for diseases like Alzheimer's. scienceopen.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another widely used technique, particularly for volatile and semi-volatile compounds. journal-of-agroalimentary.ro For non-volatile compounds like this compound, derivatization is often required to increase their volatility. journal-of-agroalimentary.ro The Human Metabolome Database (HMDB) provides experimental GC-MS data for this compound, including spectra for both derivatized (TMS) and non-derivatized forms. hmdb.ca GC-MS offers high chromatographic resolution and reproducible fragmentation patterns, which are beneficial for metabolite identification. researchgate.netrestek.com

Interactive Data Table: Chromatographic Methods for this compound Analysis

| Technique | Application | Key Findings/Parameters | Citations |

| LC-MS | Targeted Metabolomics | Multiple reaction monitoring transition: 168.1 -> 150.0 | nih.gov |

| Metabolomic Analysis | Identification in urine of flavivirus-infected mice. | scienceopen.com | |

| Disease Biomarker Research | Investigated in the context of Alzheimer's disease. | nih.gov | |

| GC-MS | Metabolite Identification | Experimental spectra available in databases (derivatized and non-derivatized). | hmdb.ca |

| General Metabolomics | Provides high resolution and reproducible fragmentation for identification. | researchgate.netrestek.com |

Mass Spectrometry (MS) for Structural Elucidation and Metabolomic Analysis

Mass spectrometry is indispensable for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. chemguide.co.uk It is a core technique in metabolomics, offering high sensitivity and resolution for detecting metabolites. uu.nl

In mass spectrometry, molecules are ionized and then fragmented. The resulting pattern of fragment ions serves as a "fingerprint" for the molecule. chemguide.co.uklibretexts.org For this compound, with a monoisotopic molecular weight of 167.0582 g/mol , the molecular ion peak (M+) would be observed at this m/z value. hmdb.ca The fragmentation of related structures, such as carboxylic acids and amines, often involves characteristic losses of small neutral molecules like H₂O, CO, or CO₂. libretexts.orgsavemyexams.com For example, the loss of the methoxy (B1213986) group (CH₃O•) or the carboxylic acid group (•COOH) would lead to significant fragment ions.

In the context of metabolomics, both untargeted and targeted MS approaches are used. uu.nl Untargeted analysis aims to measure as many metabolites as possible in a sample, while targeted analysis focuses on specific, known compounds like this compound. uu.nlnih.gov This compound has been identified in various metabolomic studies, highlighting its role in biological pathways. nih.govscienceopen.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. libretexts.org Both ¹H and ¹³C NMR are fundamental for the structural assignment of this compound. figshare.commdpi.com

¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, one would expect distinct signals for the aromatic protons, the amine (NH₂) protons, and the methoxy (OCH₃) protons. The chemical shifts and splitting patterns of the aromatic protons would confirm their positions on the benzene (B151609) ring.

¹³C NMR provides information about the carbon skeleton of a molecule. The spectrum of this compound would show distinct signals for each of the eight carbon atoms, with their chemical shifts indicating their chemical environment (e.g., aromatic, carbonyl, methoxy). mdpi.com

The Human Metabolome Database (HMDB) provides access to predicted ¹H NMR spectra for this compound, which can be used as a reference for experimental data. hmdb.ca

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes | Citations |

| ¹H | ~3.8 | Singlet | Methoxy group (OCH₃) protons | mdpi.com |

| ~6.5-7.5 | Multiplets | Aromatic protons | mdpi.com | |

| Broad | Singlet | Amine (NH₂) protons | ||

| ¹³C | ~55 | Methoxy carbon | rsc.org | |

| ~110-150 | Aromatic carbons | rsc.org | ||

| ~170 | Carboxyl carbon | rsc.org |

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy Applications

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide valuable information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy is based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands for the N-H stretches of the primary amine, the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches of the ether and carboxylic acid, and various C-H and C=C bonds of the aromatic ring. These unique absorption patterns create a molecular "fingerprint" that aids in identification. libretexts.org

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Citations |

| Amine (N-H) | Stretch | 3300-3500 | Medium | libretexts.org |

| Carboxylic Acid (O-H) | Stretch | 2500-3300 (broad) | Broad | libretexts.org |

| Carbonyl (C=O) | Stretch | 1680-1725 | Strong | libretexts.org |

| Aromatic (C=C) | Stretch | 1450-1600 | Medium-Weak | libretexts.org |

| Ether (C-O) | Stretch | 1000-1300 | Strong | libretexts.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. ubbcluj.roshu.ac.uk This technique provides information about the electronic structure, particularly the presence of chromophores (light-absorbing groups) and conjugated systems. hnue.edu.vndavuniversity.org

The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* and n → π* electronic transitions within the aromatic ring and the carbonyl group. shu.ac.uk The benzene ring itself has characteristic absorptions, and the presence of substituents like the amino, methoxy, and carboxylic acid groups will shift the position and intensity of these bands. hnue.edu.vnrsc.org Analysis of the UV-Vis spectrum can confirm the presence of the conjugated aromatic system in this compound.

Other Advanced Spectroscopic and Analytical Methodologies

Beyond the core techniques, other advanced methods contribute to the comprehensive analysis of compounds like this compound. For instance, tandem mass spectrometry (MS/MS) provides more detailed structural information by fragmenting selected ions from an initial mass analysis. nih.gov This is particularly useful in metabolomics for the unambiguous identification of metabolites in complex mixtures. nih.gov The combination of different analytical platforms, often referred to as a multi-technology approach, can provide a more complete picture of the chemical and physical properties of a substance. frontiersin.org

Applications in Chemical Biology and Biochemical Research

Application in Metabolic Engineering and Pathway Elucidation

The study of 3-Methoxyanthranilate is integral to elucidating specific metabolic networks, particularly the tryptophan metabolism pathway. Research has shown that this compound is formed from its precursor, 3-hydroxyanthranilic acid, through a methylation reaction. nih.gov This conversion is a critical step in understanding the co-metabolism that can occur between host and microbial systems. For instance, in the context of the gut microbiota, while bacterial enzymes may carry out several steps of the kynurenine (B1673888) pathway (a part of tryptophan metabolism), the final methylation to this compound can be catalyzed by a wide range of bacterial or human methyltransferases. nih.gov

This understanding of pathway intermediates is fundamental to metabolic engineering. By identifying the enzymes and precursors involved in the biosynthesis of compounds like this compound, researchers can engineer microbial cell factories for the production of valuable chemicals. researchgate.netresearchgate.net For example, strategies have been developed for the fermentative production of the related flavor compound methyl anthranilate from glucose by engineering metabolic pathways in Escherichia coli and Corynebacterium glutamicum. vcu.edu

Furthermore, this compound and its isomers are components of more complex natural products. In fungi, the biosynthesis of circumdatins, a class of alkaloids, involves an unprecedented tailoring pathway where anthranilate is modified to 5-methoxyanthranilate, which then serves as a substrate for a nonribosomal peptide synthetase (NRPS). rsc.org Elucidating such pathways, including the enzymes that generate methoxylated derivatives, provides a blueprint for creating novel compounds through metabolic engineering and precursor-directed biosynthesis. researchgate.netrsc.org

Use as a Biochemical Probe in Enzyme Studies

While this compound itself is not extensively documented as a direct biochemical probe, its precursor, 3-hydroxyanthranilic acid, and the enzymes that catalyze its formation are subjects of study using probe-based methodologies. Biochemical probes are powerful tools for monitoring enzyme activity and discovering inhibitors. nih.govhmdb.ca Activity-based probes (ABPs), in particular, are designed to covalently modify the active site of specific enzymes, allowing for their detection and functional characterization within complex biological samples. mdpi.comresearchgate.net

The formation of this compound is catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases (MTases). The study of these enzymes is crucial, as their dysregulation is linked to numerous diseases. mdpi.com To this end, chemical probes based on the structure of SAM have been developed to profile MTase activity. mdpi.com These probes can contain reactive groups and reporter tags to allow for the covalent labeling and subsequent identification of active MTases. mdpi.com

Similarly, fluorogenic probes have been designed to monitor O-methyltransferase (OMT) activity in real-time. nih.govhmdb.ca These probes become fluorescent only after being acted upon by the target enzyme, providing a direct readout of enzymatic activity. nih.govhmdb.ca Although a specific probe for the enzyme that methylates 3-hydroxyanthranilic acid is not detailed in the searched literature, the principles of these existing MTase and OMT probes provide a clear strategy for developing such a tool. The development of such a probe would enable researchers to specifically track the enzyme responsible for this compound production in various biological contexts.

Integration in Untargeted and Targeted Metabolomics Research

Metabolomics, the large-scale study of small molecules or metabolites, utilizes both untargeted and targeted approaches to understand the metabolic state of a biological system. acs.orgnih.gov Untargeted metabolomics aims to measure as many metabolites as possible to discover novel biomarkers and generate hypotheses, while targeted metabolomics focuses on the precise quantification of a predefined set of metabolites.

This compound is a known metabolite cataloged in databases such as the Human Metabolome Database (HMDB) and KEGG, making it an identifiable feature in metabolomics studies. Its presence and concentration can serve as a biomarker, reflecting changes in metabolic pathways, such as tryptophan metabolism. nih.gov

The compound has been identified as a differential metabolite in various research contexts:

HIV Infection: In studies of HIV-associated gut inflammation, network analyses identified this compound as a relevant metabolite, formed from the accumulation of 3-hydroxyanthranilic acid through microbial or human methyltransferases. nih.gov

Ulcerative Colitis (UC): In a mouse model of UC, untargeted metabolomics of fecal samples revealed that this compound was among the metabolites negatively correlated with the abundance of the bacterium Proteus.

Tuberculosis: Metabolomic analysis of cerebrospinal fluid in patients with tuberculous meningitis has also detected this compound as part of the broader tryptophan metabolism pathway changes associated with the disease.

The following table summarizes findings from studies where this compound was identified.

| Research Area | Sample Type | Analytical Approach | Key Finding Related to this compound |

| HIV Infection | Gut Metagenome/Metatranscriptome | Network Analysis | Identified as a product of 3-hydroxyanthranilate methylation, highlighting microbial-host co-metabolism. nih.gov |

| Ulcerative Colitis | Fecal Metabolites (Mouse Model) | Untargeted LC-MS | Abundance was negatively correlated with Proteus bacteria, suggesting a role in gut microbiome-metabolite interactions. |

| Tuberculous Meningitis | Cerebrospinal Fluid | Metabolomics | Detected as a metabolite within the dysregulated tryptophan metabolism pathway. |

These examples demonstrate how the integration of this compound into metabolomics workflows helps to build a more detailed picture of the biochemical changes that occur in different physiological and pathological states.

Role in Investigating Enzyme Substrate Specificity

The biosynthesis of this compound is a direct consequence of enzyme substrate specificity, which is the ability of an enzyme to select a particular substrate from a pool of similar molecules. The formation of this compound from 3-hydroxyanthranilic acid is catalyzed by specific methyltransferase enzymes that recognize the substrate's unique structure.

Studies on these enzymes provide insight into the molecular basis of this selectivity. For example, research on actinomycin (B1170597) biosynthesis in Streptomyces antibioticus led to the purification of 3-hydroxyanthranilic acid 4-methyltransferase, an enzyme dedicated to methylating an anthranilate derivative. Similarly, investigations into the biosynthesis of the actinomycin chromophore in Streptomyces chrysomallus identified two methyltransferases, AcmI and AcmL, which were shown to methylate intermediates structurally related to 3-hydroxyanthranilic acid. The study of such enzymes, including their kinetics and affinity for various substrates, helps to define the structural requirements for binding and catalysis.

Conversely, some enzymes exhibit substrate promiscuity. For instance, research on plant anthranilate phosphoribosyltransferase (PAT1) enzymes, which normally act on anthranilate, showed they could also accept 3-hydroxyanthranilate as a substrate, demonstrating relaxed specificity. This promiscuity can be a starting point for metabolic engineering and the evolution of new enzyme functions. By studying both highly specific and promiscuous enzymes related to anthranilate metabolism, researchers can better understand the principles governing enzyme-substrate interactions and how metabolic pathways maintain fidelity or evolve new branches.

Future Research Directions and Methodological Innovations

Emerging Synthetic Strategies and Green Chemistry Innovations

The synthesis of 3-Methoxyanthranilate and its derivatives is evolving, with a strong emphasis on environmentally benign and efficient methodologies. Traditional synthetic routes are being re-evaluated in favor of greener alternatives that align with the principles of sustainable chemistry. acs.org

Future synthetic strategies will likely focus on several key areas:

Catalytic Hydrogenation: Current methods include the hydrogenation of precursors like methyl 3-methoxy-2-nitro-benzoate using catalysts such as platinum-carbon. prepchem.comgoogle.com Future research will aim to develop more efficient, cheaper, and reusable catalysts, potentially utilizing earth-abundant metals to reduce costs and environmental impact.

Enzymatic Processes: Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. acs.org The use of engineered enzymes, such as acylases or transaminases, could enable the synthesis of this compound in aqueous solutions at ambient temperatures, significantly reducing energy consumption and waste generation. acs.org

Flow Chemistry: Continuous flow reactors are gaining prominence for their ability to improve reaction efficiency, safety, and scalability. Applying flow chemistry to the synthesis of this compound could lead to higher yields, better process control, and reduced reaction times compared to batch processing.

Use of Greener Solvents: A major goal of green chemistry is to minimize or eliminate the use of hazardous solvents. acs.orgyoutube.com Research is directed towards using supercritical fluids like CO2 or water as reaction media, which are non-toxic and easily removed. youtube.com

Table 1: Comparison of Synthetic Methodologies for this compound

| Methodology | Advantages | Disadvantages | Future Research Focus |

|---|---|---|---|

| Catalytic Hydrogenation | High yield, established process. prepchem.comgoogle.com | Use of precious metal catalysts, high pressure/temperature. | Development of non-precious metal catalysts, milder reaction conditions. |

| Enzymatic Synthesis | High selectivity, eco-friendly, operates in mild conditions. acs.org | Enzyme stability and cost can be prohibitive. | Enzyme engineering for enhanced stability and broader substrate scope. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | High initial setup cost. | Miniaturization and integration with real-time analytics. |

| Green Solvents | Reduced environmental impact and toxicity. youtube.com | Limited solubility of some reactants, may require high pressure. youtube.com | Development of novel bio-based solvents and ionic liquids. |

Elucidation of Undiscovered Biosynthetic Branches

While the synthetic pathways of this compound are being optimized, its natural origins remain a fertile ground for discovery. Anthranilate and its derivatives are key intermediates in the biosynthesis of various alkaloids and natural products in plants and microorganisms. acs.orgresearchgate.net

Recent studies on the biosynthesis of the related compound 5-methoxyanthranilate in fungi have revealed novel enzymatic pathways involving tailoring enzymes like oxidases and methyltransferases that modify an anthranilate precursor. acs.org This discovery highlights the potential for similar, yet undiscovered, pathways for the 3-methoxy isomer.

Future research in this area will likely involve:

Genome Mining: Advanced bioinformatics tools can be used to scan the genomes of diverse organisms, particularly from underexplored environments like the Greenland Ice Sheet, for biosynthetic gene clusters (BGCs) that may be responsible for producing this compound or its precursors. nih.govfrontiersin.orgnih.gov These extremophiles represent an untapped reservoir of novel biocatalysts and chemical diversity. nih.gov

Metabolomic Profiling: Analyzing the metabolic products of various organisms under different conditions can help identify novel natural products and their biosynthetic intermediates, including previously uncharacterised anthranilate derivatives. biorxiv.orgpeerj.com

Heterologous Expression: Once a putative BGC is identified, expressing it in a well-characterized host organism can confirm its function and allow for the detailed study of the enzymes involved. acs.org This approach can unveil the specific mechanisms of hydroxylation and methylation leading to this compound.

Novel Analytical Techniques for Complex Biological Matrices

The accurate detection and quantification of this compound in complex biological samples such as plasma, urine, or tissue extracts are crucial for understanding its metabolic role. researchgate.netresearchgate.net The complexity of these matrices necessitates highly sensitive and selective analytical methods. nih.govd-nb.info

Innovations in analytical chemistry are continuously improving our ability to analyze metabolites. Future advancements will likely focus on:

Advanced Mass Spectrometry (MS): Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the workhorses of metabolomics. researchgate.netresearchgate.net Future developments will focus on enhancing sensitivity to detect trace amounts of the compound, improving ionization efficiency, and developing high-resolution mass spectrometers for more confident identification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR is a powerful non-destructive technique that provides detailed structural information and quantitative data. researchgate.net Advances in cryoprobe technology and higher magnetic field strengths will continue to push the limits of NMR sensitivity, making it more applicable for studying low-abundance metabolites like this compound.

Improved Sample Preparation: The quality of analytical data is highly dependent on the sample preparation process. Innovations in solid-phase extraction (SPE), liquid-liquid extraction (LLE), and microextraction techniques are aimed at minimizing matrix effects, improving recovery, and enabling high-throughput analysis. nih.govd-nb.info

Table 2: Advanced Analytical Techniques for this compound Detection

| Technique | Principle | Strengths | Future Innovations |

|---|---|---|---|

| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. researchgate.net | High sensitivity and selectivity, suitable for complex matrices. nih.gov | Enhanced ionization sources, faster scanning speeds, improved data processing algorithms. |

| GC-MS | Separation of volatile compounds followed by mass detection. nih.gov | Excellent for volatile and thermally stable compounds, high chromatographic resolution. | Derivatization strategies for non-volatile compounds, two-dimensional GC (GCxGC) for complex samples. |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. researchgate.net | Non-destructive, provides detailed structural information, highly quantitative. researchgate.net | Higher field magnets, cryogenically cooled probes for increased sensitivity. |

Advanced Computational Chemistry Approaches for Reactivity Prediction

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules, complementing experimental research. jseepublisher.com For this compound, computational approaches can provide deep insights into its electronic structure, reactivity, and potential reaction mechanisms.

Future directions in computational chemistry for studying this compound include:

Density Functional Theory (DFT): DFT is a widely used quantum chemical method that balances accuracy and computational cost, making it suitable for predicting molecular geometries, energies, and spectroscopic properties. jseepublisher.com Future applications will involve using more advanced functionals to more accurately describe complex interactions and reaction barriers.

Machine Learning (ML) and AI: The integration of machine learning with quantum chemistry is revolutionizing the field. mi-6.co.jpmdpi.com ML models can be trained on large datasets of quantum chemical calculations to rapidly predict molecular properties and reaction outcomes, accelerating the discovery of new reactions and catalysts for this compound. mi-6.co.jp

Automated Reaction Path Searching: Advanced algorithms can now automatically explore complex potential energy surfaces to find the most likely reaction pathways. rsc.org Applying these methods to reactions involving this compound can help elucidate complex mechanisms and guide experimental design. mdpi.comrsc.org These approaches can predict how the molecule will react under various conditions by analyzing its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nsps.org.ng

Exploration of Derivatization for Advanced Materials Science Research

The functional groups of this compound—the amine, the carboxylic acid (or its ester), and the methoxy (B1213986) group—make it an attractive building block for creating novel materials with tailored properties. Derivatization can transform this simple molecule into precursors for polymers, functional dyes, and other advanced materials. novapublishers.comopenaccessjournals.com

The future of materials science research involving this compound derivatives could explore:

Conducting Polymers: Anthranilic acid and its derivatives can be polymerized to form electroactive polymers. Research could focus on synthesizing polymers from this compound to create materials for use in electrochemical biosensors, organic electronics, or anti-corrosion coatings. novapublishers.com

Fluorescent Materials: The aromatic structure of this compound provides a scaffold for designing novel fluorophores. By chemically modifying the core structure, derivatives with specific photophysical properties could be developed for applications in bio-imaging, sensing, and organic light-emitting diodes (OLEDs).

Biomaterials: The biocompatibility of anthranilate structures makes them interesting candidates for developing new biomaterials. scivisionpub.com Derivatives could be incorporated into polymer backbones to create biodegradable materials for drug delivery or tissue engineering scaffolds. oatext.comscilit.com

Q & A

Basic Research Questions

Q. How is 3-Methoxyanthranilate detected and quantified in biological samples?

- Methodology : Targeted metabolomics using ultra-performance liquid chromatography coupled with triple quadrupole mass spectrometry (UPLC-QqQ-MS) is the gold standard. This method offers high sensitivity and specificity for detecting low-abundance metabolites like this compound in complex matrices such as cerebrospinal fluid (pCSF). Calibration curves using stable isotope-labeled internal standards are critical for accurate quantification .

- Key Data : In Alzheimer’s disease (AD) studies, ROC curve analysis revealed AUC values of 0.81–0.91 for related Trp-Kyn pathway metabolites, demonstrating diagnostic potential .

Q. What role does this compound play in the tryptophan-kynurenine (Trp-Kyn) pathway?

- Mechanistic Insight : this compound is a downstream metabolite derived from 3-hydroxyanthranilic acid via O-methylation, mediated by methyltransferases (e.g., WBSCR22) using S-adenosylmethionine (SAM) as a methyl donor. This reaction modulates oxidative stress and immune responses, as unmethylated precursors like 3-hydroxyanthranilic acid are pro-oxidant .

- Experimental Design : To study its enzymatic synthesis, use recombinant methyltransferases in vitro, monitor SAM consumption via LC-MS, and validate with kinetic assays (e.g., Michaelis-Menten parameters) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE Requirements : Wear NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles. Use fume hoods to avoid inhalation of aerosols .

- Waste Management : Segregate waste in labeled containers and dispose via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers address contradictory findings in this compound levels across neurodegenerative disease studies?

- Data Contradiction Analysis : Variability may arise from cohort heterogeneity (e.g., disease stage, comorbidities) or preanalytical factors (e.g., sample collection timing, storage conditions). Implement multivariate regression models to adjust for covariates like age, medication use, and diet. Cross-validate findings using orthogonal methods (e.g., NMR vs. LC-MS) .

- Case Example : In AD, abnormal this compound levels in pCSF were reported, but conflicting results may stem from differences in patient stratification or metabolite stability during processing .

Q. What experimental strategies optimize the enzymatic methylation of 3-hydroxyanthranilic acid to this compound?

- Enzyme Engineering : Screen methyltransferase variants for higher catalytic efficiency via directed evolution. Use high-throughput LC-MS to quantify product yield and SAM/SAH ratios .

- Reaction Conditions : Optimize pH (6.5–7.5), temperature (25–37°C), and cofactor availability (SAM: 0.1–1 mM). Include reducing agents (e.g., DTT) to stabilize enzyme activity .

Q. How can metabolomic studies differentiate this compound’s diagnostic potential from confounding metabolites?

- Statistical Workflow : Apply machine learning (e.g., random forests, LASSO regression) to prioritize metabolites with the highest discriminatory power. Use ROC-AUC and permutation testing to validate specificity. In AD, this compound’s AUC of 0.81 suggests moderate diagnostic utility, but combinatorial panels with tryptophan and kynurenine improve accuracy .

- Data Integration : Correlate metabolite levels with clinical scores (e.g., MMSE) and omics datasets (e.g., proteomics) to identify mechanistic links to pathology .

Methodological Notes

- Instrumentation : For UPLC-QqQ-MS, use hydrophilic interaction liquid chromatography (HILIC) columns (e.g., BEH Amide) to resolve polar metabolites. Electrospray ionization in negative mode enhances sensitivity for acidic metabolites like this compound .

- Ethical Reporting : Disclose data limitations (e.g., small sample sizes, batch effects) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for public data deposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.